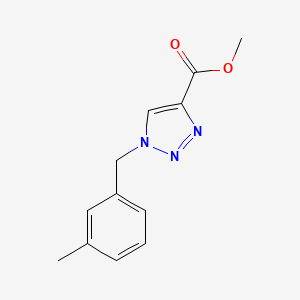

methyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of uracil-azole hybrids were synthesized using 3-methyl-6-chlorouracil as the starting material . Another process involves the side chain monochlorination of m-xylene in the presence of pyridine or pyridine derivatives at elevated temperature .Aplicaciones Científicas De Investigación

Supramolecular and Coordination Chemistry

Research on 1,2,3-triazoles, including compounds similar to methyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate, highlights their unique supramolecular interactions due to the nitrogen-rich triazole ring. These interactions enable applications in supramolecular and coordination chemistry, such as anion recognition, catalysis, and photochemistry, far beyond the original scope of click chemistry. The versatility of the triazole unit facilitates various N-coordination modes and enables complexation with anions through hydrogen and halogen bonding, showcasing the compound's potential in creating innovative molecular assemblies (Schulze & Schubert, 2014).

Catalysis

Methyl 1H-1,2,3-triazole-4-carboxylate derivatives have been explored for their catalytic properties. A study involving the synthesis of a gold(I) complex with methyl 1H-1,2,3-triazole-4-carboxylate as a ligand demonstrated excellent catalytic efficiency in allene synthesis and alkyne hydration. This work underscores the potential of triazole derivatives in catalyzing important organic reactions, offering low catalyst loadings and high efficiency, which are desirable traits in green chemistry and sustainable processes (Hu et al., 2019).

Antimicrobial Properties

The antimicrobial properties of 1,2,3-triazole derivatives have been widely recognized. A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid showed moderate to good activities against various Gram-positive, Gram-negative bacterial strains, and fungal strains. This indicates the significant potential of this compound derivatives in developing new antimicrobial agents, contributing to the ongoing search for novel therapeutics against resistant microbial strains (Jadhav et al., 2017).

Antioxidant and Enzyme Inhibition Activities

Schiff bases tethered to 1,2,4-triazole and pyrazole rings, related to this compound, have shown promising antioxidant and α-glucosidase inhibitory activities. These findings suggest that modifying the triazole core could lead to compounds with significant biological activities, offering potential applications in the development of therapeutic agents for treating oxidative stress-related diseases and diabetes (Pillai et al., 2019).

Propiedades

IUPAC Name |

methyl 1-[(3-methylphenyl)methyl]triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-9-4-3-5-10(6-9)7-15-8-11(13-14-15)12(16)17-2/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXMRWWLXFEIMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(N=N2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2731053.png)

![Ethyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2731056.png)

![N-[2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2731057.png)

![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2731058.png)

![(2-methoxypyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2731063.png)

![2-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2731068.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2731069.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2731074.png)